molecular formula C13H8ClN3O B8618196 2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one

2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one

Cat. No.: B8618196
M. Wt: 257.67 g/mol
InChI Key: WKRMNPJNOYZDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure with a chloro-substituted pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one typically involves the condensation of 2-chloro-4-aminopyridine with anthranilic acid derivatives under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It shows promise in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-pyridin-4-yl)-3-phenyl-quinazolin-4-one: This compound has a phenyl group instead of a hydrogen atom at the 3-position of the quinazolinone ring.

    2-(2-chloro-pyridin-4-yl)-3-methyl-quinazolin-4-one: This compound features a methyl group at the 3-position.

Uniqueness

2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro-substituted pyridine ring enhances its potential for various chemical modifications and biological interactions, making it a versatile compound in research and development.

Properties

Molecular Formula

C13H8ClN3O

Molecular Weight

257.67 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C13H8ClN3O/c14-11-7-8(5-6-15-11)12-16-10-4-2-1-3-9(10)13(18)17-12/h1-7H,(H,16,17,18)

InChI Key

WKRMNPJNOYZDEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC(=NC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydroxide (5M, 5 mL) was added to a suspension of N-(2-carbamoylphenyl)-2-chloroisonicotinamide (4.14 g, 15.02 mmol) in acetone/water (1/1, 100 mL). The reaction was heated to reflux and stirred overnight. The resulting solid was put into solution with water and was adjusted to pH 7 using 5M HCl. The precipitate was filtered and concentrated with toluene (3×) to give 2-(2-chloro-pyridin-4-yl)-3H-quinazolin-4-one as a light brown solid. MS (ES−): 256 (M−H)−.
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